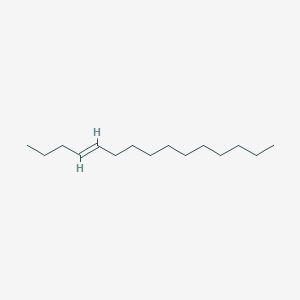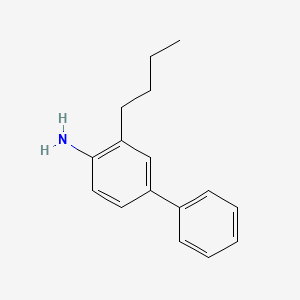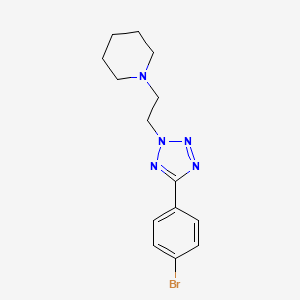
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization. One efficient method for synthesizing piperidine derivatives is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and showcase the utility of piperidine derivatives in industrial applications.
化学反応の分析
Types of Reactions: Piperidine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the hydrogenation of pyridine derivatives using cobalt-, ruthenium-, and nickel-based nanocatalysts is a common reaction . Additionally, piperidine derivatives can participate in cycloaddition, annulation, and amination reactions .
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include organoboron reagents for Suzuki–Miyaura coupling , formaldehyde for Mannich base formation , and various catalysts for hydrogenation and cyclization reactions . The conditions for these reactions vary, but they often involve mild temperatures and the use of solvents such as ethanol and water.
Major Products Formed: The major products formed from the reactions of piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in pharmaceuticals and other industries.
科学的研究の応用
Piperidine derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex molecules . In biology, piperidine derivatives are studied for their potential as antimicrobial agents . In medicine, they are explored for their pharmacological activities, including analgesic and anti-inflammatory properties . Additionally, piperidine derivatives have industrial applications in the production of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperidine-based compounds act as opioid analgesics by binding to opioid receptors and modulating pain signals . The molecular targets and pathways involved in the action of piperidine derivatives vary depending on their specific structure and functional groups.
類似化合物との比較
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- can be compared with other similar compounds, such as brorphine, which is a piperidine-based opioid analgesic . Brorphine has a similar structure but includes a benzimidazolone moiety, making it distinct from the tetrazole-containing piperidine derivative. Other similar compounds include various substituted piperidines and piperidinones, which share the piperidine core but differ in their substituents and functional groups .
Conclusion
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis involves various methods, and it undergoes a range of chemical reactions to form valuable products. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further research and development.
特性
CAS番号 |
158553-40-3 |
|---|---|
分子式 |
C14H18BrN5 |
分子量 |
336.23 g/mol |
IUPAC名 |
1-[2-[5-(4-bromophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18BrN5/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11H2 |
InChIキー |
KEMXQNJCSOQWPU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)


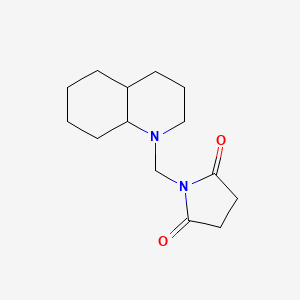
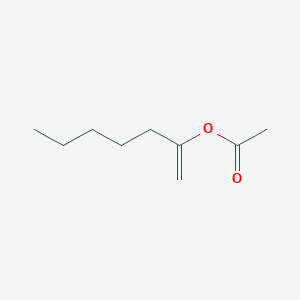
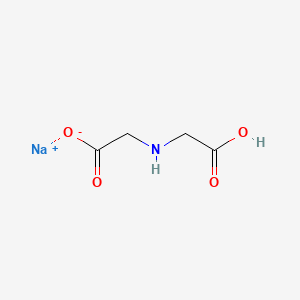
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
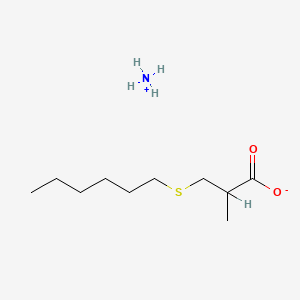
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)


